2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid
Overview
Description
2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features an ethoxy and a methoxy group attached to a phenyl ring, which is further connected to a benzimidazole core with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-ethoxy-4-methoxybenzaldehyde.
Formation of Benzimidazole Core: The benzaldehyde undergoes a condensation reaction with o-phenylenediamine in the presence of an acid catalyst to form the benzimidazole core.
Carboxylation: The benzimidazole intermediate is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Ethoxy-4-methoxyphenyl)thiazolidine-4-carboxylic acid
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both ethoxy and methoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-ethoxy-4-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-3-23-15-9-10(5-7-14(15)22-2)16-18-12-6-4-11(17(20)21)8-13(12)19-16/h4-9H,3H2,1-2H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPRGXDXXVQICU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650129 | |
Record name | 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018255-95-2 | |
Record name | 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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